5,6-bis(4-methoxyphenyl)-N-(3-morpholinopropyl)furo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE is a complex organic compound belonging to the class of 2,3-diphenylfurans. These compounds are characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE typically involves multiple steps, starting with the preparation of the furan ring and subsequent substitution reactions to introduce the phenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques is essential to achieve the required quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield different hydrogenated compounds .
Scientific Research Applications
N-[5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- **2-[5,6-BIS-(4-METHOXY-PHENYL)-FURO[2,3-D]PYRIMIDIN-4-YLAMINO]-ETHANOL
- **Furo[2,3-d]pyrimidin-4-amine, 5,6-bis(4-methoxyphenyl)-
Uniqueness
N-[5,6-BIS(4-METHOXYPHENYL)FURO[2,3-D]PYRIMIDIN-4-YL]-N-(3-MORPHOLINOPROPYL)AMINE is unique due to its specific structural features, such as the presence of the morpholinopropyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C27H30N4O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C27H30N4O4/c1-32-21-8-4-19(5-9-21)23-24-26(28-12-3-13-31-14-16-34-17-15-31)29-18-30-27(24)35-25(23)20-6-10-22(33-2)11-7-20/h4-11,18H,3,12-17H2,1-2H3,(H,28,29,30) |
InChI Key |
VICXBPMYDGBCSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCCCN4CCOCC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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